

An In-depth Technical Guide to Tributyltin Benzoate: Chemical Structure and Synthesis

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Compound of Interest

Compound Name: Tributyltin benzoate

Cat. No.: B1317476

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **tributyltin benzoate**. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this organotin compound.

Chemical Structure

Tributyltin benzoate, with the IUPAC name tributylstannyl benzoate, is an organotin compound characterized by a central tin (Sn) atom covalently bonded to three butyl ($-C_4H_9$) groups and a benzoate ($-OOC_7H_5$) group.^[1] The molecular formula for this compound is $C_{19}H_{32}O_2Sn$.^[1] The structure combines the lipophilic nature of the three butyl chains with the aromatic benzoate group, influencing its chemical reactivity and biological activity.

Physicochemical Properties

Tributyltin benzoate is a clear to yellowish, viscous liquid under standard conditions.^{[2][3]} It is sparingly soluble in water but exhibits good solubility in organic solvents. Key quantitative data for this compound are summarized in the table below.

Property	Value	Reference
Molecular Weight	411.17 g/mol	--INVALID-LINK--
Density	1.193 g/mL at 25 °C	--INVALID-LINK--
Boiling Point	166-168 °C at 1 mmHg	--INVALID-LINK--
Refractive Index	1.5182 at 20 °C	--INVALID-LINK--
CAS Number	4342-36-3	--INVALID-LINK--

Synthesis of Tributyltin Benzoate

There are two primary methods for the synthesis of **tributyltin benzoate**, each with distinct advantages and considerations.

Synthesis from Bis(tributyltin) Oxide and Benzoic Acid

This method involves the direct condensation reaction between bis(tributyltin) oxide and benzoic acid. The reaction proceeds with the formation of water as a byproduct, which is typically removed to drive the reaction to completion. This is an efficient route that can produce high yields of the desired product.^[2]

Synthesis from Tributyltin Chloride and a Benzoate Salt

An alternative synthesis route involves the reaction of tributyltin chloride with a benzoate salt, such as sodium benzoate or silver benzoate.^[4] This is a salt metathesis reaction where the chloride on the tributyltin moiety is displaced by the benzoate anion. The choice of the benzoate salt can influence the reaction conditions and the nature of the byproduct (e.g., sodium chloride or silver chloride).

Experimental Protocols

The following are detailed experimental protocols for the synthesis of **tributyltin benzoate** via the two methods described above.

Protocol 1: Synthesis from Bis(tributyltin) Oxide and Benzoic Acid

This protocol is adapted from a patented procedure.^[2]

Materials:

- Bis(tributyltin) oxide (1.0 mole, 596 g)
- Benzoic acid (2.0 moles, 244.24 g)
- Toluene (as a solvent for azeotropic removal of water)
- Dean-Stark apparatus
- Reaction flask equipped with a reflux condenser and magnetic stirrer

Procedure:

- To a reaction flask, add bis(tributyltin) oxide, benzoic acid, and a suitable volume of toluene.
- Assemble the Dean-Stark apparatus and reflux condenser.
- Heat the reaction mixture to reflux with vigorous stirring.
- Continuously remove the water formed during the reaction via the Dean-Stark trap. The theoretical amount of water to be collected is 1.0 mole (18.0 mL).
- After no more water is collected, continue to reflux for an additional hour to ensure the reaction is complete.
- Cool the reaction mixture to room temperature.
- Remove the toluene under reduced pressure using a rotary evaporator.
- The resulting product, **tributyltin benzoate**, is a clear, colorless liquid and can be used without further purification if high-purity starting materials were used. A near-quantitative yield is expected.

Protocol 2: Synthesis from Tributyltin Chloride and Sodium Benzoate

This protocol is an adaptation of the synthesis of triphenyltin benzoate.^[4]

Materials:

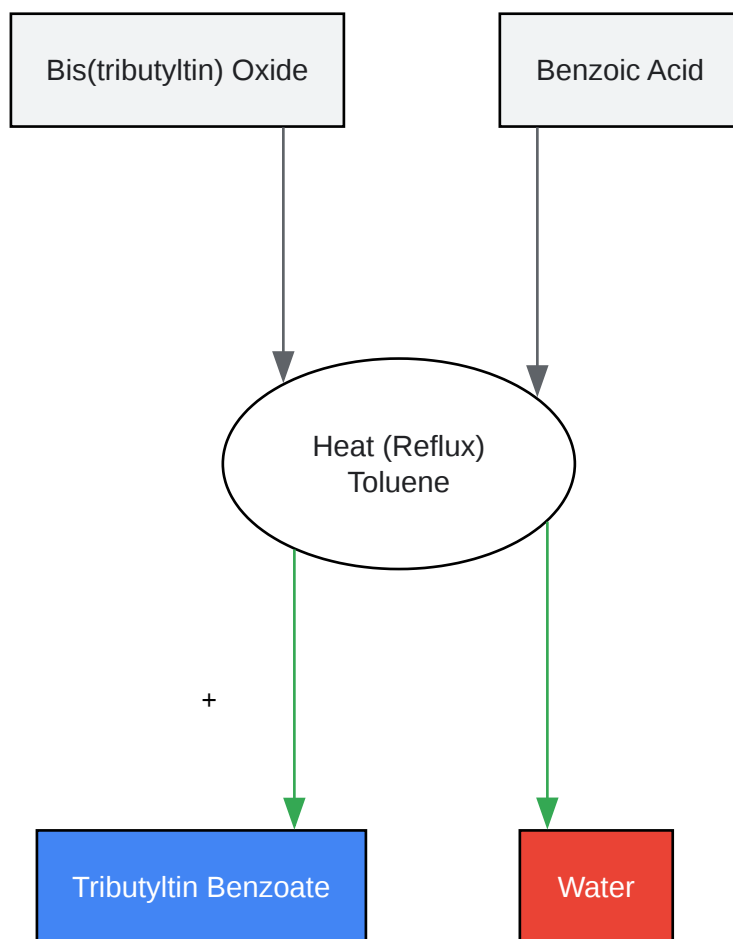
- Tributyltin chloride (1.0 mole, 325.5 g)
- Sodium benzoate (1.0 mole, 144.1 g)
- Anhydrous ethanol (as solvent)
- Reaction flask equipped with a reflux condenser and mechanical stirrer

Procedure:

- In a reaction flask, dissolve sodium benzoate in anhydrous ethanol with stirring. Gentle heating may be required to achieve complete dissolution.
- In a separate container, dissolve tributyltin chloride in anhydrous ethanol.
- Slowly add the tributyltin chloride solution to the sodium benzoate solution with vigorous stirring at room temperature.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
- A white precipitate of sodium chloride will form as the reaction progresses.
- After the reflux period, cool the mixture to room temperature and filter to remove the sodium chloride precipitate.
- Wash the precipitate with a small amount of cold ethanol to recover any entrained product.
- Combine the filtrate and the washings, and remove the ethanol under reduced pressure using a rotary evaporator.
- The resulting crude **tributyltin benzoate** can be purified by vacuum distillation.

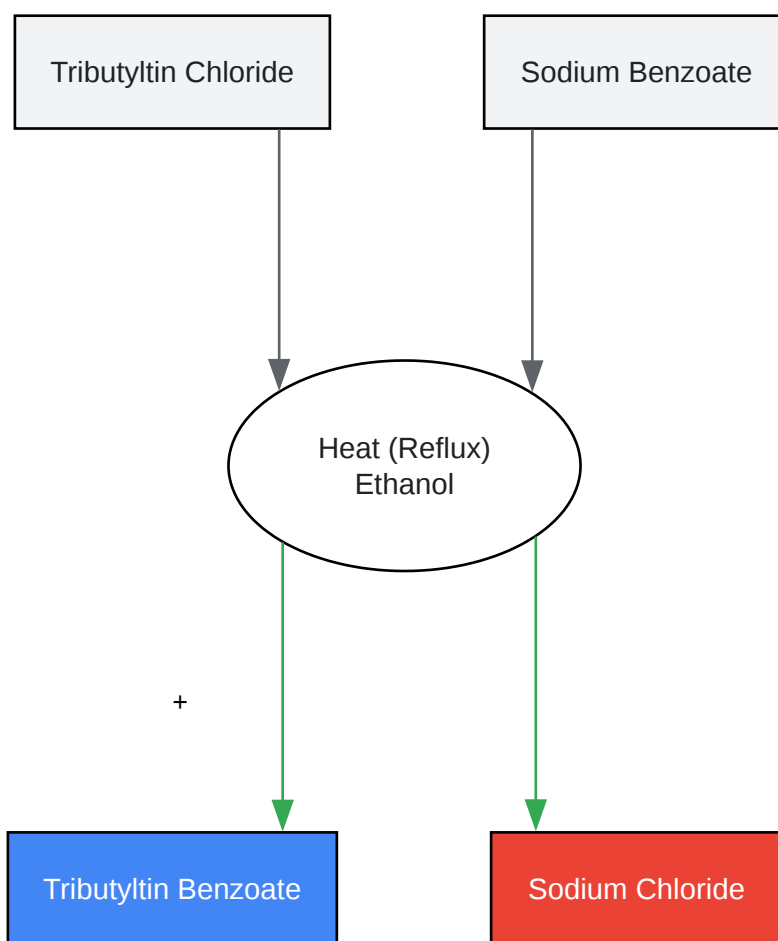
Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the two synthesis pathways for **tributyltin benzoate**.



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Caption: Synthesis of **Tributyltin Benzoate** from Bis(tributyltin) Oxide.



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Caption: Synthesis of **Tributyltin Benzoate** from Tributyltin Chloride.

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